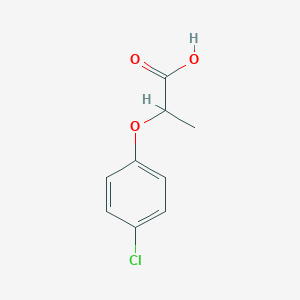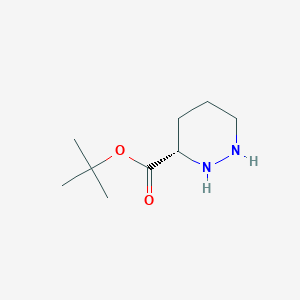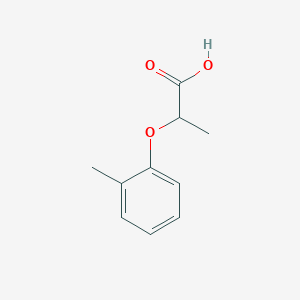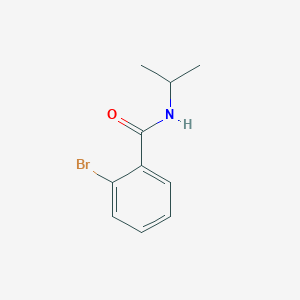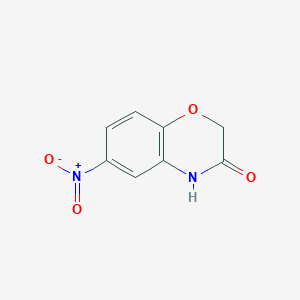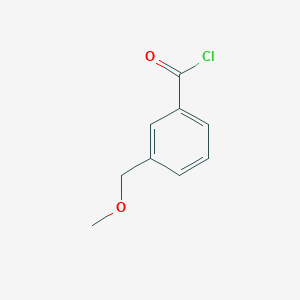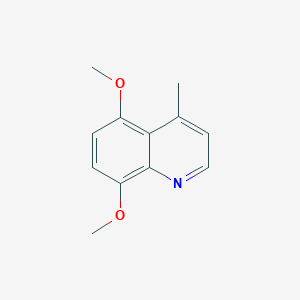
5,8-Dimethoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-4-methylquinoline is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a quinoline ring system with two methoxy and one methyl substituent. 5,8-Dimethoxy-4-methylquinoline has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-4-methylquinoline is not fully understood. However, it has been proposed that its fluorescent properties arise from the formation of a complex with metal ions, which leads to changes in the electronic structure of the molecule and the emission of fluorescence.
Biochemical and physiological effects:
The biochemical and physiological effects of 5,8-Dimethoxy-4-methylquinoline have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that 5,8-Dimethoxy-4-methylquinoline can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,8-Dimethoxy-4-methylquinoline in lab experiments is its fluorescent properties, which allow for the detection of metal ions in cells. However, one limitation is that this compound may not be suitable for use in certain experimental systems, such as those that involve high concentrations of metal ions or complex biological matrices.
Direcciones Futuras
There are many potential future directions for research on 5,8-Dimethoxy-4-methylquinoline. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the exploration of its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with metal ions in cells.
Métodos De Síntesis
The synthesis of 5,8-Dimethoxy-4-methylquinoline involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with phosphorus oxychloride. This method has been reported in the literature and has been used to produce 5,8-Dimethoxy-4-methylquinoline in good yields.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-4-methylquinoline has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes it a useful tool for studying metal ion signaling pathways in cells.
Propiedades
Número CAS |
58868-33-0 |
|---|---|
Nombre del producto |
5,8-Dimethoxy-4-methylquinoline |
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5,8-dimethoxy-4-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3 |
Clave InChI |
NTCXGWIDEYATBA-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
SMILES canónico |
CC1=CC=NC2=C(C=CC(=C12)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



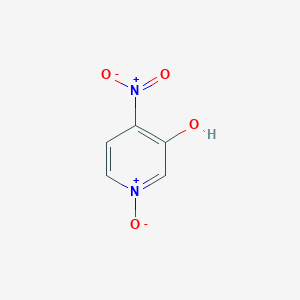
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)

